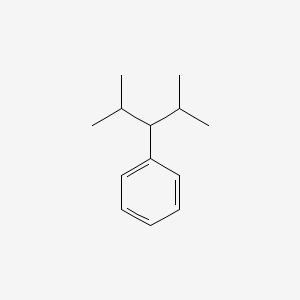

2,4-Dimethyl-3-phenylpentane

Description

Contextualization within Alkylbenzene Chemistry

Alkylbenzenes are a class of organic compounds characterized by one or more alkyl groups attached to a benzene (B151609) ring. wikipedia.org 2,4-Dimethyl-3-phenylpentane is a member of this family, specifically a branched alkylbenzene. The arrangement of its bulky isopropyl groups on the carbon adjacent to the phenyl ring influences its chemical and physical behavior, distinguishing it from linear alkylbenzenes and other less sterically hindered isomers.

The synthesis of such branched alkylbenzenes can often be achieved through reactions like the Friedel-Crafts alkylation, where an aromatic ring reacts with an alkyl halide or an olefin in the presence of a Lewis acid catalyst. wikipedia.org For this compound, a potential synthetic route involves the reaction of benzene with a suitable precursor like 2,4-dimethyl-3-pentanol (B146734) or a related halide.

Significance in Contemporary Organic Chemistry Research

While not as extensively studied as simpler alkylbenzenes like toluene (B28343) or ethylbenzene, this compound and similar highly branched structures are significant in several areas of organic chemistry research. wikipedia.org Their primary relevance is often as model compounds in studies of reaction mechanisms, particularly in the field of carbocation chemistry. The tertiary benzylic carbocation that would be formed from this compound is of theoretical interest for understanding rearrangement and elimination reactions.

Furthermore, compounds of this nature are components of complex hydrocarbon mixtures, such as those found in petroleum. Their identification and characterization are crucial for detailed compositional analysis of fuels and lubricants. The study of their fragmentation patterns in mass spectrometry and their spectroscopic signatures in NMR provides valuable data for the analytical chemistry of these complex mixtures.

Chemical and Physical Properties

The properties of this compound are documented in various chemical databases. These properties are essential for its identification and for predicting its behavior in different chemical environments.

| Property | Value |

| Molecular Formula | C13H20 |

| Molecular Weight | 176.3 g/mol |

| CAS Number | 21777-84-4 |

| Melting Point | -24.5°C |

| Boiling Point | 220.7°C |

| Density | 0.8821 g/cm³ |

| Refractive Index | 1.5120 |

| Flash Point | 80.5°C |

| Vapor Pressure | 0.147 mmHg at 25°C |

Table 1: Physical and Chemical Properties of this compound lookchem.com

Synthesis and Reactivity

One documented synthesis of this compound involves the reaction of benzaldehyde (B42025) dimethyl acetal (B89532) with 2-bromopropane (B125204) in the presence of lithium in tetrahydrofuran (B95107), affording the product in an 84% yield. chemicalbook.com This method highlights a specific pathway to this branched alkylbenzene. The reactivity of this compound is largely dictated by the phenyl group and the tertiary hydrogen at the 3-position of the pentane (B18724) chain.

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be indicative of its branched structure, with characteristic fragments arising from the cleavage of C-C bonds in the alkyl chain and the loss of alkyl radicals.

Structure

3D Structure

Properties

CAS No. |

21777-84-4 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.30 g/mol |

IUPAC Name |

2,4-dimethylpentan-3-ylbenzene |

InChI |

InChI=1S/C13H20/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11,13H,1-4H3 |

InChI Key |

GKGTVJOYFGUPSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethyl 3 Phenylpentane

Historical Perspectives on Initial Synthesis Approaches

Historically, the synthesis of alkylbenzenes has been dominated by two cornerstone reactions of organic chemistry: the Friedel-Crafts alkylation and the Grignard reaction. Victor Grignard's development of organomagnesium reagents in the early 1900s provided a robust method for forming carbon-carbon bonds, for which he was awarded the Nobel Prize in Chemistry in 1912. mnstate.eduadichemistry.com A theoretical Grignard-based approach to 2,4-dimethyl-3-phenylpentane would likely involve multiple steps, such as the reaction of a phenyl Grignard reagent with a ketone, followed by dehydration and hydrogenation.

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, offered a more direct method for attaching alkyl substituents to an aromatic ring. However, this method is famously susceptible to carbocation rearrangements, a significant hurdle in the synthesis of specifically structured alkylbenzenes like this compound.

Contemporary Synthetic Routes and Strategies

Modern synthetic chemistry offers a more nuanced toolkit for constructing specific organic molecules, building upon classical foundations with improved reagents and strategies that offer greater control and efficiency.

The Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid helps generate a carbocation electrophile. youtube.com

A hypothetical direct synthesis of this compound via this method would involve reacting benzene (B151609) with a C7 alkyl halide like 3-chloro-2,4-dimethylpentane. However, this route is synthetically unviable due to the high propensity for carbocation rearrangements. youtube.comyoutube.com The initially formed secondary carbocation would likely undergo hydride or methyl shifts to form a more stable tertiary carbocation, leading to a mixture of isomeric products rather than the desired this compound. youtube.comyoutube.com For instance, rearrangement of a neopentyl-type chloride in the presence of a Lewis acid is known to produce a tertiary carbocation, which then acts as the electrophile. youtube.com This lack of regioselectivity makes the Friedel-Crafts alkylation an inefficient and impractical method for synthesizing this specific compound.

Grignard reagents (R-Mg-X) and similar organometallic compounds offer a more controlled, albeit multi-step, approach. adichemistry.com These reagents act as powerful nucleophiles, enabling the formation of carbon-carbon bonds by attacking electrophilic carbons, such as those in carbonyl groups. mnstate.eduadichemistry.com

A plausible, though not explicitly documented, Grignard route could involve the reaction of two equivalents of isopropylmagnesium bromide with an appropriate phenyl-containing ester, such as ethyl benzoate. This would form the tertiary alcohol 2,4-dimethyl-3-phenyl-3-pentanol, which would then require a subsequent deoxygenation step (e.g., dehydration followed by hydrogenation) to yield the final alkane product.

A more direct and documented method that utilizes organometallic principles involves the reductive coupling of an acetal (B89532). A notable synthesis of this compound was reported by Azzena et al. in 1994. chemicalbook.com This method uses lithium metal in tetrahydrofuran (B95107) to couple benzaldehyde (B42025) dimethyl acetal with 2-bromopropane (B125204), achieving a high yield. chemicalbook.com This approach, while using lithium instead of magnesium, relies on the same fundamental principle of creating a nucleophilic alkyl species to form the key carbon-carbon bonds.

Complex organic molecules are often assembled through carefully planned multi-step sequences to ensure the correct connectivity and stereochemistry. libretexts.org The synthesis of this compound via the reductive coupling method is a prime example of a successful multi-step strategy. chemicalbook.com

The sequence can be described as follows:

Acetal Formation: Benzaldehyde is first converted to benzaldehyde dimethyl acetal. This reaction protects the carbonyl group and prepares the substrate for the subsequent coupling. This transformation is typically achieved by reacting the aldehyde with methanol (B129727) in the presence of an acid catalyst. researchgate.netucl.ac.uk

Reductive Coupling: The benzaldehyde dimethyl acetal is then reacted with an excess of 2-bromopropane and lithium metal in an ether solvent like tetrahydrofuran (THF) at low temperatures. chemicalbook.com This step forms the core structure of this compound by creating two new carbon-carbon bonds.

This multi-step approach successfully bypasses the rearrangement issues inherent in the Friedel-Crafts alkylation, providing a clean and high-yielding route to the target molecule.

The structure of this compound contains a chiral center at the third carbon (C3). Therefore, the molecule can exist as different stereoisomers. The synthesis of a single enantiomer or diastereomer requires stereoselective methods. While specific stereoselective syntheses for this compound are not widely reported, modern organic chemistry provides several powerful strategies that could be adapted for this purpose.

For instance, the synthesis of structurally related chiral phenylpentane derivatives has been achieved using asymmetric reactions. juniperpublishers.com Key strategies that could be applied include:

Proline-catalyzed reactions: Asymmetric α-aminooxylation, catalyzed by amino acids like proline, can be used to introduce chirality early in a synthetic sequence. juniperpublishers.com

Sharpless Asymmetric Epoxidation: This method allows for the stereocontrolled introduction of an epoxide, which can then be opened to yield chiral diols, serving as a precursor to the desired stereocenter. juniperpublishers.com

These advanced techniques highlight potential pathways for controlling the stereochemical outcome, a critical consideration in pharmaceutical and materials science applications.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and waste. Key variables include temperature, solvent, catalyst, and reagent stoichiometry.

For the synthesis of this compound via the reductive coupling of benzaldehyde dimethyl acetal, specific conditions have been reported to provide excellent results. The reaction reported by Azzena et al. demonstrates a highly optimized process. chemicalbook.com

| Parameter | Condition |

|---|---|

| Reactant 1 | Benzaldehyde dimethyl acetal |

| Reactant 2 | 2-Bromopropane |

| Reagent | Lithium metal |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -40 °C |

| Reaction Time | 6 hours |

| Reported Yield | 84% |

This table illustrates how careful control of the reaction environment—specifically the use of a low temperature and an appropriate solvent—is key to achieving a high yield of 84% for this particular transformation. chemicalbook.com The low temperature likely helps to control the reactivity of the organolithium intermediate and prevent side reactions.

Stereochemical Investigations of 2,4 Dimethyl 3 Phenylpentane

Chiral Recognition and Enantioseparation Methodologies

The chiral center of 2,4-dimethyl-3-phenylpentane is located at the C3 carbon, which is bonded to a phenyl group, a hydrogen atom, and two isopropyl groups. The presence of this stereocenter means the compound can exist as a pair of enantiomers. However, specific methodologies for the chiral recognition and enantioseparation of these enantiomers have not been extensively documented.

In the broader context of separating enantiomers of phenylalkanes, High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique. researchgate.netchiralpedia.comphenomenex.com The choice of CSP is critical and is often determined empirically through screening various columns. phenomenex.comchromatographyonline.com For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) would be a logical starting point for method development, as they have shown broad applicability for a wide range of chiral compounds. chromatographyonline.com The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, driven by a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance. sigmaaldrich.com

Table 1: Potential Chiral HPLC Separation Strategies for this compound (Hypothetical)

| Chiral Stationary Phase (CSP) Type | Potential Mobile Phase | Principle of Separation |

| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Normal Phase (e.g., Hexane (B92381)/Isopropanol) | Combination of π-π interactions, hydrogen bonding, and steric fit into the chiral grooves of the polysaccharide polymer. |

| Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Reversed-Phase (e.g., Acetonitrile/Water) | Hydrophobic interactions and inclusion complexation within the chiral cavities of the CSP. sigmaaldrich.com |

| Pirkle-type (e.g., (R,R)-Whelk-O® 1) | Normal Phase (e.g., Hexane/Ethanol) | π-donor/π-acceptor interactions, hydrogen bonding, and dipole-dipole interactions. phenomenex.com |

This table is based on general principles of chiral chromatography and does not represent experimentally verified data for this compound.

Stereoisomerism and Diastereomeric Analysis

This compound possesses one chiral center at the C3 position, giving rise to a pair of enantiomers: (R)-2,4-dimethyl-3-phenylpentane and (S)-2,4-dimethyl-3-phenylpentane. Due to the presence of only one stereocenter, diastereomers are not possible for this specific compound.

However, if we consider derivatives of this compound where another stereocenter is introduced, diastereomers would then be formed. For instance, the synthesis of a derivative with an additional chiral center would result in two pairs of enantiomers, which are diastereomeric to each other. The analysis of such diastereomeric mixtures would typically be carried out using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatographic methods. In NMR, diastereomers generally have distinct chemical shifts and coupling constants, allowing for their differentiation and quantification.

Conformational Analysis and Dynamics

The conformational landscape of this compound is determined by the rotation around its single bonds. The most significant of these are the rotations around the C2-C3 and C3-C4 bonds, as well as the rotation of the phenyl group. The bulky isopropyl groups and the phenyl group will create significant steric hindrance, influencing the population of different rotational isomers (rotamers).

It is expected that the molecule will adopt conformations that minimize these steric clashes. For instance, looking down the C2-C3 bond, staggered conformations would be favored over eclipsed ones. Furthermore, among the staggered conformations, those where the bulky phenyl group and the other isopropyl group are anti-periplanar would likely be of lower energy. Computational modeling, though not found specifically for this compound in the literature, would be a powerful tool to predict the relative energies of different conformers. Experimental techniques like variable-temperature NMR spectroscopy could potentially be used to study the dynamics of these conformational changes and determine the energy barriers between different rotamers.

Racemization and Chiral Stability Studies

The chiral stability of this compound hinges on the stability of the stereocenter at the benzylic C3 position. Racemization would require the temporary loss of chirality at this center. One potential mechanism for racemization is the abstraction of the benzylic proton by a base to form a planar carbanion, followed by non-stereoselective reprotonation. nih.gov

The rate of such a racemization process would be influenced by several factors, including the strength of the base, the solvent, and the temperature. Given the presence of a benzylic proton, it is plausible that under certain conditions, particularly in the presence of a strong base, racemization could occur. However, without experimental data, the precise conditions and rate of racemization for this compound remain speculative. Studies on other molecules with benzylic stereocenters have shown that racemization can occur under physiological pH conditions, although steric hindrance around the chiral center can significantly slow down this process. nih.gov The two isopropyl groups in this compound would likely provide considerable steric hindrance, potentially enhancing its chiral stability compared to less substituted phenylalkanes.

Spectroscopic Characterization for Structural Elucidation of 2,4 Dimethyl 3 Phenylpentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2,4-Dimethyl-3-phenylpentane is expected to reveal distinct signals corresponding to the different types of protons present in the molecule. Due to the molecule's symmetry, certain protons are chemically equivalent and would therefore resonate at the same frequency.

The anticipated ¹H NMR spectrum would likely show signals for the aromatic protons of the phenyl group, typically in the range of 7.0-7.5 ppm. The protons on the aliphatic portion of the molecule, including the methyl and methine protons, would appear at a higher field (lower ppm values). The methine proton at the C3 position, being adjacent to the phenyl group, would be expected to show a characteristic downfield shift compared to the other aliphatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl H | 7.0 - 7.5 | Multiplet |

| C3-H | 2.5 - 3.0 | Multiplet |

| C2-H, C4-H | 1.8 - 2.2 | Multiplet |

| Methyl H's | 0.8 - 1.2 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the phenyl ring would appear in the aromatic region of the spectrum (typically 120-140 ppm). The aliphatic carbons would resonate at higher field strengths. The C3 carbon, directly attached to the phenyl ring, would be shifted downfield relative to the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl C-H | 125 - 130 |

| C3 | 50 - 60 |

| C2, C4 | 30 - 40 |

| Methyl C's | 15 - 25 |

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between each proton and the carbon atom to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the phenyl group and the pentane (B18724) chain, as well as the positions of the methyl groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

GC-MS would be the initial mass spectrometric technique of choice for analyzing this compound. Gas chromatography would first separate the compound from any impurities, and the mass spectrometer would then analyze the purified compound. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₃H₂₀, 176.3 g/mol ). The fragmentation pattern would provide further structural confirmation, with characteristic fragments arising from the loss of alkyl groups and cleavage of the bond between the phenyl group and the aliphatic chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming that the measured mass corresponds to the chemical formula C₁₃H₂₀. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule. The analysis of these spectra allows for the identification of functional groups and provides a unique "fingerprint" for the compound.

For this compound, the vibrational spectrum can be understood by considering the contributions from its two main structural components: the branched aliphatic chain (2,4-dimethylpentane moiety) and the phenyl group.

Aliphatic C-H Vibrations: The aliphatic portions of the molecule give rise to characteristic C-H stretching and bending vibrations.

C-H Stretching: Strong absorptions in the IR spectrum are expected in the 2960-2850 cm⁻¹ region. rsc.org Specifically, the asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methine (CH) groups will appear here. For instance, studies on similar branched alkanes like 2,4-dimethylpentane (B89610) show strong C-H stretching absorptions between 2940 and 2880 cm⁻¹. docbrown.info

C-H Bending: The deformation vibrations of the methyl and methine groups are expected in the 1470-1365 cm⁻¹ range. The characteristic scissoring, wagging, and twisting modes of the CH₂ and CH₃ groups fall within this region. docbrown.info A notable feature for the isopropyl groups (-CH(CH₃)₂) is the symmetric bending of the methyl groups, which typically gives a strong, sharp band around 1385-1380 cm⁻¹ and a second band near 1370 cm⁻¹.

Aromatic C-H and C=C Vibrations: The phenyl group introduces several characteristic vibrational modes.

Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands in the 3100-3000 cm⁻¹ region of the IR spectrum.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring results in a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region. For monosubstituted benzenes, characteristic bands are commonly observed near 1600 cm⁻¹ and 1580 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the benzene ring. For a monosubstituted benzene, two strong bands are expected: one between 770-730 cm⁻¹ and another between 720-680 cm⁻¹. These are due to the out-of-plane bending of the five adjacent hydrogen atoms on the ring.

Raman Spectroscopy Insights: Raman spectroscopy provides complementary information. While C-H stretching vibrations are also observed, the symmetric vibrations of the benzene ring are often particularly strong in the Raman spectrum. The "ring breathing" mode, a symmetric stretching of the entire benzene ring, typically gives a strong, sharp peak around 1000 cm⁻¹. Aromatic C-H in-plane bending vibrations are also readily observed in the 1200-1000 cm⁻¹ range. The Raman spectra of alkylbenzenes show common features, including the near-degenerate pair of asymmetric stretches of the CH₃ group between 2960–2970 cm⁻¹. rsc.org

Interactive Data Table: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Strong |

| Aromatic C=C Stretch | 1605-1580, 1500-1450 | 1605-1580, 1500-1450 | Medium to Strong |

| Aliphatic C-H Bend | 1470-1365 | 1470-1365 | Medium |

| Aromatic Ring Breathing | - | ~1000 | Strong |

| Aromatic C-H Out-of-Plane Bend | 770-730, 720-680 | - | Strong |

Computational and Theoretical Chemistry Studies on 2,4 Dimethyl 3 Phenylpentane

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, providing insights into its geometry, stability, and properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by focusing on its electron density. It offers a balance between computational cost and accuracy, making it a popular choice for studying medium to large-sized molecules. Geometry optimization, a key application of DFT, involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule, its most stable conformation.

A thorough search of scientific literature did not yield any specific studies that have applied Density Functional Theory to determine the electronic structure or to perform a detailed geometry optimization of 2,4-Dimethyl-3-phenylpentane. Such a study would theoretically involve calculating properties such as bond lengths, bond angles, and dihedral angles to define the molecule's three-dimensional shape.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of a molecule's energetic properties (like total energy and heats of formation) and spectroscopic characteristics.

There are no specific ab initio computational studies found in the reviewed literature for this compound. The application of these methods could, in principle, provide precise data on the molecule's stability and predict its behavior in various spectroscopic experiments.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule, showing how its shape changes and flexes under different conditions. This provides valuable information on the molecule's flexibility and the different shapes it can adopt.

Specific Molecular Dynamics (MD) simulation studies focused on the conformational landscape and dynamics of this compound have not been identified in the surveyed scientific literature. Such simulations would be valuable for understanding the flexibility of the pentane (B18724) chain and the rotational freedom of the phenyl group.

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. By developing mathematical models based on the structures of known compounds, QSPR can be used to predict the properties of new or untested molecules.

While the principles of QSPR are broadly applicable, no specific QSPR models have been developed for or applied to this compound in the available literature. Research in this area often focuses on broader classes of compounds, and it is possible that this compound could be included in a larger dataset for developing QSPR models for properties like boiling point, viscosity, or toxicity of substituted phenylalkanes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT and ab initio techniques, are frequently used to predict spectroscopic parameters. For instance, theoretical calculations can estimate the chemical shifts that would be observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the frequencies of vibrations that would be seen in Infrared (IR) and Raman spectroscopy. These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a compound.

A detailed computational study predicting the NMR chemical shifts and vibrational frequencies specifically for this compound is not available in the public scientific domain. While predicted NMR data exists for structurally related but simpler molecules like 2,4-dimethylpentane (B89610), a dedicated analysis for the title compound is absent.

Reaction Pathway and Transition State Analysis via Computational Methods

Computational chemistry provides powerful tools for investigating chemical reactions. By mapping out the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, the structures of transient intermediates, and the high-energy transition states that must be overcome for the reaction to proceed. This information is crucial for understanding reaction mechanisms and kinetics.

No computational studies analyzing the reaction pathways or transition states involving this compound were found in the reviewed literature. Theoretical investigations could, for example, explore its oxidation, pyrolysis, or reactions with various reagents to elucidate the underlying mechanisms.

Basic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H20 | chemspider.comchemicalbook.comnih.gov |

| CAS Number | 21777-84-4 | chemicalbook.comchemicalbook.com |

| Molecular Weight | 176.30 g/mol | chemicalbook.com |

| Boiling Point | 220.7 °C | |

| Density | 0.8821 g/cm³ | |

| Refractive Index | 1.5120 |

Reactivity and Reaction Mechanisms of 2,4 Dimethyl 3 Phenylpentane

Radical Reactions and Pathways

Radical reactions, particularly free-radical halogenation, target the C-H bonds of the alkane structure. The selectivity of these reactions is dictated by the stability of the resulting radical intermediate. In the case of 2,4-dimethyl-3-phenylpentane, the potential sites for radical abstraction are the primary, secondary, and tertiary hydrogens.

The general order of reactivity for radical abstraction follows the stability of the formed radical: tertiary > secondary > primary. The benzylic position (the carbon atom directly attached to the phenyl ring) is particularly susceptible to radical formation due to the resonance stabilization afforded by the aromatic ring.

In a process like free radical chlorination, a mixture of monochlorinated products would be expected. While specific studies on this compound are not prevalent, the principles can be illustrated by analogy to similar branched alkanes like 2,3-dimethylpentane. pdx.edu For this compound, the possible monochlorinated products would arise from the substitution of a hydrogen atom at each unique carbon position. The benzylic hydrogen at position 3 is both tertiary and benzylic, making it the most likely site for abstraction, leading to the major product.

Key Radical Pathways:

Initiation: A radical initiator, such as AIBN or light, generates initial radicals. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, with a preference for the most stable radical position (benzylic > tertiary > secondary > primary). The resulting alkyl radical then reacts with a halogen molecule to form the product and a new halogen radical. libretexts.org

Termination: Radicals combine to end the chain reaction. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituent already present on the ring—the 2,4-dimethylpentan-3-yl group—is an alkyl group. Alkyl groups are electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic attack, making the reaction faster than with benzene (B151609) itself. libretexts.org

This activating group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. libretexts.org This is due to the stabilization of the cationic intermediate (the arenium ion or sigma complex) through resonance, where the positive charge can be delocalized onto the substituent-bearing carbon. wikipedia.org

However, the bulky nature of the 2,4-dimethylpentan-3-yl group introduces significant steric hindrance. This steric bulk will likely disfavor substitution at the ortho positions, making the para position the overwhelmingly preferred site of reaction.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Major Product (for this compound) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2,4-Dimethylpentan-3-yl)-4-nitrobenzene |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-Bromo-4-(2,4-dimethylpentan-3-yl)benzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Para-substituted product (subject to carbocation rearrangement of R) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(2,4-Dimethylpentan-3-yl)phenyl)ethan-1-one (if acetyl chloride is used) |

| Sulfonation | Fuming H₂SO₄ | 4-(2,4-Dimethylpentan-3-yl)benzenesulfonic acid |

This table illustrates expected outcomes based on established principles of electrophilic aromatic substitution. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Alkane Functionalization Reactions

Modern synthetic methods allow for the direct functionalization of C-H bonds, which are typically unreactive. These reactions often employ transition metal catalysts to selectively activate a specific C-H bond. scispace.commdpi.com For this compound, both the aliphatic C(sp³)-H bonds and aromatic C(sp²)-H bonds are potential targets.

Carboxylate-assisted C-H activation is a prominent strategy, often utilizing palladium, rhodium, or iridium catalysts. scispace.comrsc.org In many cases, a directing group on the molecule is used to position the metal catalyst near a specific C-H bond, leading to high regioselectivity. researchgate.net In the absence of a strong directing group, selectivity can be challenging. However, weak chelation assistance, for instance from a carbonyl group introduced elsewhere in the molecule, can direct the activation of specific C-H bonds, such as benzylic C(sp³)–H bonds. rsc.org

For this compound itself, which lacks a directing group, intermolecular C-H activation would likely be less selective. However, the benzylic C-H bond at the 3-position remains a probable site for oxidative addition to a metal center due to its relative weakness.

Cleavage and Rearrangement Mechanisms

The carbon skeleton of this compound can undergo cleavage or rearrangement under specific conditions, such as high heat (pyrolysis) or under strongly acidic conditions that promote carbocation formation. libretexts.org

Cleavage: Bond cleavage can occur through various mechanisms, including homolytic cleavage in radical reactions or heterolytic cleavage in ionic reactions. In mass spectrometry, for instance, the molecule would fragment following ionization. Common fragmentation pathways would involve the loss of stable radicals or neutral molecules. Cleavage of the bond between C3 and C2 (or C4) would be favorable, as it would generate a stable secondary isopropyl radical and a resonance-stabilized benzylic carbocation or radical.

Rearrangement: Carbocation rearrangements are common when molecules like this compound are subjected to strongly acidic conditions. libretexts.org For example, if a carbocation were formed at a less stable position on the alkyl chain through a different reaction, it could undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. The most stable potential carbocation for this molecule is at the tertiary, benzylic C3 position. Therefore, rearrangements would typically proceed to form this cation if initiated elsewhere on the structure.

Certain named reactions, such as the Pinacol rearrangement (for related diols) or the Beckmann rearrangement (for related oximes), involve characteristic skeletal migrations. libretexts.org While not directly applicable to the parent alkane, these illustrate the types of rearrangements that related functionalized derivatives could undergo.

Kinetic Studies of Reactions Involving this compound

Detailed kinetic studies specifically on this compound are scarce in readily available literature. However, kinetic data from related compounds can provide insight into its expected reactivity. For instance, studies on the atmospheric degradation of related volatile organic compounds (VOCs) like 3,3-dimethylbutanone provide rate coefficients for reactions with atmospheric oxidants like OH radicals and Cl atoms. copernicus.orgcopernicus.org

The rate of electrophilic aromatic substitution can be qualitatively predicted. The electron-donating alkyl group accelerates the reaction compared to benzene. libretexts.org However, the significant steric hindrance at the ortho positions would dramatically slow the rate of substitution at those sites compared to the para position.

Kinetic studies often involve determining the reaction order and rate constants under various conditions (temperature, concentration, catalyst). For a hypothetical reaction, such as the radical chlorination of this compound, a kinetic study would measure the rate of disappearance of the alkane or the rate of formation of the chlorinated products to establish the rate law.

Advanced Analytical Techniques in the Characterization of 2,4 Dimethyl 3 Phenylpentane and Its Derivatives

Chromatography-Based Advanced Separation Techniques (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and analysis of chemical compounds. phenomenex.com For chiral molecules like 2,4-Dimethyl-3-phenylpentane, which possesses a stereocenter at the C3 position, chiral HPLC is the premier technique for resolving and quantifying its enantiomers. csfarmacie.cz The separation of enantiomers is of paramount importance in many fields, particularly in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. csfarmacie.cz

The two primary strategies in chiral HPLC are the direct and indirect methods. chiralpedia.com The direct approach, which is more common, utilizes a Chiral Stationary Phase (CSP). These CSPs create a chiral environment within the HPLC column, leading to differential interactions with the enantiomers of the analyte. chiralpedia.com Polysaccharide-based CSPs, for example, are widely used due to their broad applicability in separating a diverse range of chiral compounds. windows.net

For a non-polar compound like this compound, a normal-phase HPLC setup would be typical. The enantiomers would be separated based on the transient diastereomeric complexes they form with the CSP. The choice of the mobile phase, usually a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is critical for optimizing the separation.

The indirect method involves derivatizing the enantiomeric analyte with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers can then be separated on a standard, achiral HPLC column. chiralpedia.com This method, however, is becoming less common. chiralpedia.com

Table 1: Illustrative Chiral HPLC Parameters for Separation of Aromatic Analytes

| Parameter | Description | Example for Aromatic Compound Separation |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (CSP) creates a chiral environment. | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) on a silica (B1680970) support. windows.net |

| Mobile Phase | A solvent system that carries the analyte through the column. | Normal Phase: Hexane/Ethanol or Hexane/Isopropanol mixtures. windows.net |

| Detection | Method used to detect the analyte as it elutes from the column. | UV detector set to a wavelength where the phenyl group absorbs (e.g., ~254 nm). |

| Principle of Separation | Differential interaction between enantiomers and the CSP. | Formation of transient diastereomeric complexes with different stabilities, leading to different retention times. chiralpedia.com |

X-ray Diffraction (XRD) for Solid-State Structural Determination (if applicable for derivatives)

While this compound is a liquid at standard conditions, its derivatives can be synthesized to exist as crystalline solids. For such solid-state derivatives, single-crystal X-ray Diffraction (XRD) is the definitive method for determining their three-dimensional atomic structure.

XRD analysis involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This provides unambiguous proof of the molecule's connectivity and stereochemistry.

For instance, a hypothetical crystalline derivative of this compound could be analyzed to yield detailed structural data. This information is fundamental for understanding structure-property relationships. An example of the type of data obtained from an XRD analysis of a different phenyl-containing molecule, 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, highlights the detailed structural insights available through this technique. researchgate.net

Table 2: Representative Crystallographic Data from a Single-Crystal XRD Experiment (Hypothetical Derivative)

| Parameter | Description | Example Value (based on a related structure researchgate.net) |

|---|---|---|

| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic |

| Space Group | Describes the symmetry elements of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 7.89 Å, b = 11.65 Å, c = 11.06 Å, β = 105.2° |

| Volume (V) | The volume of the unit cell. | 982.7 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (Dcalc) | The density of the crystal calculated from the XRD data. | 1.346 g/cm³ |

Photoelectron Spectroscopy (XPS) for Electronic Environment Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

If applied to this compound or its derivatives, XPS could provide valuable information about the electronic environment of the constituent atoms, primarily carbon. The binding energy of the core electrons is sensitive to the local chemical environment. For example, the carbon atoms in the phenyl group would exhibit a different binding energy compared to the aliphatic carbon atoms of the dimethylpentane backbone due to differences in hybridization (sp² vs. sp³) and electronic delocalization. The C 1s spectrum would show distinct peaks corresponding to these different carbon environments. Furthermore, if a derivative contains other elements like oxygen or nitrogen, XPS would not only confirm their presence but also provide insight into their bonding states.

Table 3: Predicted C 1s XPS Binding Energies for this compound

| Carbon Type | Hybridization | Predicted Binding Energy Range (eV) | Rationale |

|---|---|---|---|

| Alkyl Carbons (-CH₃, -CH) | sp³ | ~284.8 - 285.5 | Standard binding energy for aliphatic C-C and C-H bonds. |

| Phenyl Carbons (C-C, C-H) | sp² | ~284.5 - 285.0 | Aromatic sp² carbons typically have slightly lower or similar binding energies to aliphatic carbons. |

Note: These are predicted values and can be influenced by instrument calibration and surface charging.

Microscopic and Imaging Techniques for Morphological Analysis of Assemblies

While this compound itself is not expected to form complex assemblies, its derivatives can be engineered to self-assemble into ordered structures such as films, fibers, or aggregates through non-covalent interactions (e.g., hydrogen bonding, π-π stacking). Microscopic and imaging techniques are essential for visualizing the morphology of these assemblies on the micro- and nanoscale.

Transmission Electron Microscopy (TEM) involves transmitting a beam of electrons through an ultrathin specimen. It provides much higher resolution than SEM and can reveal internal structures and crystallographic information of nanoscale assemblies.

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy. An AFM probe scans the sample's surface, providing a 3D topographical map. It is particularly useful for imaging the surface of thin films or individual molecular assemblies on a substrate with sub-nanometer resolution.

Table 4: Comparison of Microscopic Techniques for Morphological Analysis

| Technique | Principle | Information Obtained | Typical Resolution |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Scans surface with a focused electron beam. | Surface topography, morphology, composition (with EDS). | ~1-20 nm |

| Transmission Electron Microscopy (TEM) | Transmits electrons through a thin sample. | Internal structure, morphology, crystallographic information. | <0.1 nm |

| Atomic Force Microscopy (AFM) | A sharp tip on a cantilever scans the surface. | 3D surface topography, roughness, mechanical properties. | Horizontal: ~1-10 nm, Vertical: <0.1 nm |

Applications of 2,4 Dimethyl 3 Phenylpentane in Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

The utility of 2,4-dimethyl-3-phenylpentane as a foundational element in the synthesis of more complex molecules is an area of academic interest. Although not a widely cited intermediate, its bulky 2,4-dimethyl-3-pentyl group can serve as a sterically demanding substituent to influence the reactivity and selectivity of subsequent chemical transformations. The synthesis of this compound itself can be achieved through various methods, including the reaction of benzaldehyde (B42025) dimethyl acetal (B89532) with 2-bromopropane (B125204) in the presence of lithium in tetrahydrofuran (B95107), affording the target compound in good yield. nih.gov This accessibility allows for its incorporation into larger, more intricate molecular frameworks where steric hindrance is a desired feature to control reaction outcomes.

Precursor in the Synthesis of Functionalized Alkylbenzenes

The this compound scaffold can be chemically modified to generate a variety of functionalized alkylbenzenes. The phenyl ring is amenable to electrophilic aromatic substitution reactions, although the bulky alkyl group can direct incoming electrophiles to specific positions and potentially reduce reactivity compared to less substituted benzenes.

One notable transformation involves the photochemical reaction of a derivative, 2,4-dimethyl-1-phenylpentane-1,3-dione, in the presence of oxygen. This reaction leads to the formation of 2,2,4-trimethyl-5-phenylfuran-3(2H)-one and 6-hydroxy-3,3,5-trimethyl-6-phenyl-1,2-dioxan-4-one. This demonstrates that the core structure can be a precursor to complex heterocyclic systems through functionalization of a side chain and subsequent cyclization.

Chiral Building Block in Asymmetric Synthesis (if enantiopure forms are utilized)

While this compound itself is achiral, the introduction of a substituent at the benzylic position or on the phenyl ring can create a stereocenter. If the enantiopure forms of such derivatives can be obtained, they hold potential as chiral building blocks in asymmetric synthesis. The bulky 2,4-dimethyl-3-pentyl group can exert significant steric influence, directing the stereochemical outcome of reactions at or near the chiral center.

The resolution of racemic mixtures of derivatives of this compound could be achieved using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. Although specific examples for this compound are not prevalent in the literature, the general principle of utilizing sterically demanding chiral building blocks to control stereochemistry is a well-established strategy in asymmetric synthesis.

Applications in Catalyst or Ligand Development (if derivatives are involved)

Derivatives of this compound can be envisioned as ligands for metal-based catalysts. The steric bulk of the 2,4-dimethyl-3-pentyl group can create a specific coordination environment around a metal center, influencing the activity and selectivity of the resulting catalyst.

For instance, a related compound, 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) (benzoylpivaloylmethane, bpmH), has been used to synthesize metal complexes with various transition metals. The steric hindrance provided by the tert-butyl group, which is structurally similar to the isopropyl groups in this compound, plays a crucial role in the coordination chemistry of these complexes. Such metal complexes have the potential to be explored as catalysts in a range of organic transformations. While direct applications of this compound-derived ligands in catalysis are not extensively documented, the principles of ligand design suggest its potential in this area.

Future Research Directions and Outlook for 2,4 Dimethyl 3 Phenylpentane

Exploration of Novel Synthetic Methodologies

The synthesis of alkylbenzenes is a cornerstone of organic chemistry, with the Friedel-Crafts alkylation being a traditional and widely used method. wikipedia.org This reaction typically involves the use of an alkyl halide or an alkene with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a protic acid. wikipedia.orglumenlearning.com However, this method suffers from limitations such as carbocation rearrangements, which can lead to a mixture of products, and polyalkylation, where the product is more reactive than the starting material. lumenlearning.com

Future research could focus on developing more selective and efficient synthetic routes to 2,4-Dimethyl-3-phenylpentane. A significant area for exploration is the use of solid acid catalysts, such as Hβ-zeolites. researchgate.net These catalysts offer several advantages over traditional Lewis acids, including ease of separation, reusability, reduced corrosion, and less environmental pollution. researchgate.net Research into the alkylation of benzene (B151609) with appropriate C7 precursors using various zeolites could lead to a highly selective and industrially viable process. Optimization of reaction conditions, including temperature, pressure, and catalyst type, would be crucial.

Another promising direction is the exploration of alternative starting materials and reaction pathways. This could involve cross-coupling reactions or methods starting from different precursors entirely, potentially avoiding the issues associated with Friedel-Crafts reactions.

Deeper Insights into Stereochemical Control

The structure of this compound features a chiral center at the C3 position. However, traditional synthetic methods like Friedel-Crafts alkylation typically yield a racemic mixture, meaning both enantiomers are produced in equal amounts. The stereoselective synthesis of specific enantiomers of chiral molecules is of paramount importance, particularly in the fields of pharmaceuticals and materials science, as different enantiomers can have vastly different biological activities or physical properties.

Future research should aim to develop synthetic methods that allow for control over the stereochemistry at this center. This represents a significant challenge but also a substantial opportunity. Key areas for investigation include:

Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer over the other.

Chiral Auxiliaries: Employing a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

Stereoselective Reagents: The development and use of reagents that can selectively react to form a specific stereoisomer. rsc.orgrsc.orgorganic-chemistry.org

Achieving high levels of stereocontrol in the synthesis of sterically hindered molecules like this compound would be a noteworthy achievement in synthetic chemistry.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For this compound, advanced computational modeling could provide invaluable insights where experimental data is lacking. Future research in this area could include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the molecule's geometric and electronic structure, spectroscopic properties (e.g., NMR and IR spectra), and thermodynamic stability. nih.gov

Reaction Mechanism Studies: Modeling potential synthetic routes and reactivity pathways to understand the transition states and intermediates involved. This could help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of reactions. For example, modeling the Friedel-Crafts reaction could elucidate the potential for carbocation rearrangements and help in designing strategies to minimize them.

Molecular Dynamics Simulations: Simulating the behavior of this compound in different environments (e.g., as a solvent) to predict its physical properties and interactions with other molecules.

These computational studies can guide experimental work, saving time and resources by identifying the most promising research avenues.

Investigation of New Reactivity Profiles

The reactivity of alkylbenzenes is generally well-understood. The alkyl group is an activating group, meaning it increases the electron density of the benzene ring and makes it more susceptible to electrophilic aromatic substitution. fiveable.me These reactions are typically directed to the ortho and para positions relative to the alkyl group. fiveable.me Additionally, the benzylic position (the carbon atom attached to the benzene ring) can be a site for oxidation or other reactions.

However, the significant steric hindrance provided by the bulky 3-pentyl group in this compound could lead to unusual reactivity. Future research should investigate:

Steric Effects on Electrophilic Substitution: How the bulky substituent influences the regioselectivity of reactions like nitration, halogenation, and acylation. It is possible that the ortho positions are significantly shielded, leading to a higher preference for para-substitution than in less hindered alkylbenzenes.

Oxidation Reactions: The stability of the benzylic position to oxidation. The tertiary nature of this carbon atom might lead to different oxidation products compared to simpler alkylbenzenes like toluene (B28343) or ethylbenzene.

Benzylic Radical and Cation Stability: The steric bulk could influence the stability and subsequent reactions of radical or cationic intermediates formed at the benzylic position.

A thorough investigation of its reactivity could reveal unique chemical properties and potentially new synthetic applications for this compound.

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly important in the chemical industry, with a focus on reducing waste, using renewable resources, and improving energy efficiency. ucl.ac.ukrsc.org The development of sustainable synthesis routes for aromatic compounds is an active area of research. acs.orgucl.ac.ukdoe.gov

For this compound, future research in sustainable synthesis could focus on:

Bio-based Feedstocks: Investigating pathways to synthesize the molecule or its precursors from renewable biomass instead of petroleum-based feedstocks. ucl.ac.ukucl.ac.uk This could involve the conversion of biomass-derived platform chemicals into the necessary aromatic and aliphatic components.

Green Catalysis: As mentioned earlier, the use of recyclable solid acid catalysts like zeolites would be a significant step towards a more sustainable process compared to traditional homogeneous catalysts. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

By integrating these principles, the production of this compound could be made more environmentally friendly and economically viable in the long term.

Potential for Emerging Applications in Specialized Chemical Synthesis

While specific applications for this compound are not well-documented, its unique structure suggests several potential uses in specialized areas of chemical synthesis. Alkylbenzenes, in general, are used as solvents and as precursors for a wide range of chemicals, including detergents and polymers. wikipedia.orgfiveable.me

The combination of a non-polar aromatic ring and a bulky, branched alkyl group in this compound could make it suitable as:

A High-Boiling, Non-Polar Solvent: Its predicted boiling point and non-polar nature could make it a useful solvent for specific reactions or applications where low volatility and inertness are required.

A Sterically Hindered Building Block: It could serve as a precursor for synthesizing sterically demanding ligands for catalysis or as a bulky protecting group in organic synthesis.

A Component in Specialty Fluids: Its physical properties might make it a candidate for use in formulations of lubricants, heat transfer fluids, or dielectric fluids.

Future research should aim to synthesize sufficient quantities of this compound to allow for a thorough evaluation of its physical and chemical properties, which would in turn enable the exploration of these and other potential applications.

Table of Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₂₀ |

| Molar Mass | 176.30 g/mol |

| CAS Number | 21777-84-4 |

| Appearance | Data not available |

| Boiling Point (Predicted) | 220.7 °C |

| Melting Point (Predicted) | -24.5 °C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.